REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:14]=[CH:13][C:10]([CH2:11][Cl:12])=[CH:9][CH:8]=2)C=CC=CC=1.[CH3:15][N:16]([CH3:18])[CH3:17]>C1(C)C=CC=CC=1>[Cl-:12].[CH3:1][C:7]1[CH:14]=[CH:13][C:10]([CH2:11][N+:16]([CH3:18])([CH3:17])[CH3:15])=[CH:9][CH:8]=1 |f:3.4|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 3.7 hours at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction solution was separated
|
Type
|
WASH
|
Details
|
the resulted aqueous layer was washed with t-butyl methyl ether
|
Type
|
FILTRATION
|
Details
|
The aqueous layer was filtrated through celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
3.7 h |
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].CC1=CC=C(C[N+](C)(C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.07 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |